N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(4-acetylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against various fungi species, including molds and dermatophytes, with promising broad antifungal in vitro activity. Further optimization led to compounds demonstrating significant reduction of fungal load in a murine model of systemic Candida albicans infection, highlighting potential for antifungal applications (Bardiot et al., 2015).
Chemical Interaction and Molecular Structure Studies
Research into paracetamol derivatives, including interaction with morpholine, has led to the development of adducts with potential for novel applications. Structural studies have provided insights into the molecular interactions and potential therapeutic applications of these compounds (Oswald et al., 2002).
Synthesis and Pharmacological Evaluation
A series of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and showed varying degrees of antimicrobial activity, indicating the potential for developing new pharmacological agents with enhanced efficacy (Gul et al., 2017).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-16(28)17-6-8-18(9-7-17)25-24(31)23(30)20-14-27(21-5-3-2-4-19(20)21)15-22(29)26-10-12-32-13-11-26/h2-9,14H,10-13,15H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLPFCYMRWCDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.